N-Ethyl-N-methylsulfamoyl fluoride
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Overview
Description
Synthesis Analysis
EMSF can be synthesized by reacting ethylamine and methylsulfonyl chloride in the presence of sodium fluoride. The reaction yields EMSF as a colorless crystalline solid, which can be purified using recrystallization from ethanol or by column chromatography.Molecular Structure Analysis
The molecular formula of N-Ethyl-N-methylsulfamoyl fluoride is C3H8FNO2S . Its molecular weight is 141.1645232 .Chemical Reactions Analysis
EMSF is commonly used as a reagent for the detection of esterases and lipases in biological samples. The compound reacts with esterases and lipases to form a stable complex, which can be detected using various analytical methods, including colorimetric assays, fluorometric assays, and high-performance liquid chromatography (HPLC).Physical and Chemical Properties Analysis
EMSF is a colorless, crystalline solid. Its exact physical properties such as density, boiling point, and melting point are not specified .Scientific Research Applications
Click Chemistry and Drug Discovery
A study developed a simple, efficient, and mild synthesis protocol for oxazolyl sulfonyl fluorides through Rh2(OAc)4-catalyzed annulation, showcasing the potential of sulfonyl fluoride derivatives in medicinal chemistry, chemical biology, and drug discovery. These compounds serve as unique, highly functionalized warheads for click chemistry applications, offering new avenues for the development of therapeutic agents and biochemical tools (Wan‐Yin Fang et al., 2020).
Electrochemical Synthesis of Sulfonyl Fluorides
Research on the electrochemical oxidative coupling of thiols and potassium fluoride has provided a mild and environmentally friendly approach to synthesizing sulfonyl fluorides. This method utilizes readily available thiols or disulfides with KF to create sulfonyl fluorides, highlighting the versatility and efficiency of electrochemical methods in accessing functional groups critical for various applications, including chemical biology and pharmaceuticals (G. Laudadio et al., 2019).
Radical Fluorination Agents
N-Fluoro-N-arylsulfonamides have been introduced as a new class of fluorinating agents suitable for radical fluorination under mild conditions. These agents enable clean radical fluorination processes, avoiding undesired side reactions and demonstrating their utility in organic synthesis and potentially in the modification of pharmaceuticals (D. Meyer et al., 2018).
Environmental Biotransformation
A comprehensive review of environmental biodegradability studies related to perfluoroalkyl acids (PFAAs) and their precursors, including perfluorosulfonic acids and perfluorocarboxylic acids, has been conducted. This research sheds light on the environmental fate, potential hazards, and biotransformation strategies of PFAA precursors, emphasizing the importance of understanding the environmental impact of fluorinated compounds (Wenping Zhang et al., 2020).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-Ethyl-N-methylsulfamoyl fluoride interacts with esterases and lipases to form a stable complex. This interaction is crucial in biochemical reactions, particularly in the detection of these enzymes. The nature of these interactions is based on the formation of a stable complex which can be detected using various analytical methods.
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with esterases and lipases to form a stable complex. This suggests that it may exert its effects at the molecular level through enzyme inhibition or activation.
Metabolic Pathways
Given its interaction with esterases and lipases, it may be involved in lipid metabolism.
Properties
IUPAC Name |
N-ethyl-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIUDOIMHLCDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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